molecular formula C16H20N4O B14716052 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine CAS No. 6641-46-9

4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine

Cat. No.: B14716052
CAS No.: 6641-46-9
M. Wt: 284.36 g/mol
InChI Key: RLRZTEUXDGHPHE-UHFFFAOYSA-N
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Description

4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine is a complex organic compound that features a quinoxaline ring substituted with a pyrrolidine and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the formation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and morpholine groups. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and morpholine-containing molecules, such as:

Uniqueness

What sets 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyrrolidine and morpholine groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

6641-46-9

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine

InChI

InChI=1S/C16H20N4O/c1-2-6-14-13(5-1)17-15(19-7-3-4-8-19)16(18-14)20-9-11-21-12-10-20/h1-2,5-6H,3-4,7-12H2

InChI Key

RLRZTEUXDGHPHE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4

Origin of Product

United States

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